An In-depth Technical Guide to the Chemical Properties of p-Methylmandelic Acid
An In-depth Technical Guide to the Chemical Properties of p-Methylmandelic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of p-methylmandelic acid. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and antimicrobial activity assessment, and an exploration of its biological significance. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Core Chemical and Physical Properties
p-Methylmandelic acid, also known as 2-hydroxy-2-(p-tolyl)acetic acid, is an aromatic alpha-hydroxy acid. Its chemical structure consists of a phenyl group substituted with a methyl group at the para position, with a carboxylic acid and a hydroxyl group attached to the adjacent alpha-carbon.
Quantitative Data Summary
The following table summarizes the key quantitative data for p-methylmandelic acid. It is important to note that while some data points are directly reported for this compound, others are inferred from closely related structures or are typical for aromatic carboxylic acids.
| Property | Value | Source/Notes |
| IUPAC Name | 2-hydroxy-2-(4-methylphenyl)acetic acid | [1] |
| Synonyms | p-Methylmandelic acid, 2-Hydroxy-2-(p-tolyl)acetic acid | [1] |
| CAS Number | 18584-20-8 | [1] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [2] |
| Appearance | White to light-pink crystalline solid (inferred) | |
| Melting Point | Not explicitly reported. For comparison, the melting point of the related compound p-tolylacetic acid is 88-92 °C.[3] | |
| Boiling Point | Not explicitly reported. For comparison, the boiling point of p-tolylacetic acid is 265-267 °C.[3] | |
| Solubility | Moderately soluble in water, with solubility expected to increase with temperature and in alkaline conditions. Soluble in polar organic solvents like methanol and ethanol. | |
| pKa | Not explicitly reported. The pKa of the related p-tolylacetic acid is available in the IUPAC Digitized pKa Dataset.[4] For mandelic acid, the pKa is approximately 3.41. |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons around 2.3 ppm, a singlet for the methine proton adjacent to the hydroxyl and carboxyl groups, and a set of doublets in the aromatic region (around 7.2-7.4 ppm) characteristic of a para-substituted benzene ring. The hydroxyl and carboxylic acid protons will appear as broad singlets, with their chemical shifts being solvent-dependent. For comparison, the ¹H NMR of the related p-tolylacetic acid shows signals at δ (ppm) = 7.12-7.17 (m, 4H), 3.60 (s, 2H), 2.32 (s, 3H).[5]
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the aromatic carbons (with symmetry due to para-substitution), the methine carbon, and the carboxyl carbon. The carboxyl carbon is expected to appear downfield, typically in the range of 170-180 ppm. The ¹³C NMR of p-tolylacetic acid shows peaks at δ (ppm) = 178.21, 136.90, 130.15, 129.25, 129.13, 40.58, 21.00.[5]
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FTIR: The infrared spectrum will be characterized by a broad O-H stretching band from the carboxylic acid group (around 2500-3300 cm⁻¹), another O-H stretching band from the alcohol group (around 3200-3600 cm⁻¹), a strong C=O stretching vibration from the carboxylic acid (around 1700-1725 cm⁻¹), C-O stretching bands, and aromatic C-H and C=C stretching and bending vibrations.
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Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would involve the loss of water (M-18), the carboxyl group (M-45), and cleavage of the C-C bond between the aromatic ring and the alpha-carbon.
Experimental Protocols
Synthesis of p-Methylmandelic Acid from p-Tolualdehyde
This protocol is adapted from general methods for the synthesis of mandelic acid derivatives.
Materials:
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p-Tolualdehyde
-
Sodium cyanide (NaCN) or Trimethylsilyl cyanide (TMSCN)
-
Hydrochloric acid (HCl)
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Diethyl ether
-
Sodium bisulfite (NaHSO₃) (optional, for purification)
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Sodium bicarbonate (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware and equipment (round-bottom flask, condenser, separatory funnel, etc.)
Procedure:
-
Cyanohydrin Formation:
-
In a well-ventilated fume hood, dissolve p-tolualdehyde in a suitable solvent such as dichloromethane or diethyl ether in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium cyanide in water or trimethylsilyl cyanide. The reaction is exothermic and produces highly toxic hydrogen cyanide gas if acidified; therefore, extreme caution is necessary.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
-
Hydrolysis:
-
Carefully add concentrated hydrochloric acid to the reaction mixture.
-
Heat the mixture to reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.
-
-
Work-up and Purification:
-
After cooling, transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate to remove any unreacted acid.
-
Acidify the aqueous bicarbonate layer with concentrated HCl to precipitate the p-methylmandelic acid.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes).
-
Dry the purified crystals under vacuum.
-
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a general method for determining the antimicrobial activity of p-methylmandelic acid using the broth microdilution method.[5]
Materials:
-
p-Methylmandelic acid
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
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Sterile 96-well microtiter plates
-
Spectrophotometer
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Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of p-methylmandelic acid in a suitable solvent (e.g., DMSO or ethanol) at a high concentration.
-
Preparation of Bacterial Inoculum:
-
Culture the test bacteria in MHB overnight at 37°C.
-
Dilute the overnight culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Serial Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of the p-methylmandelic acid stock solution with MHB to obtain a range of concentrations.
-
-
Inoculation: Add the standardized bacterial inoculum to each well containing the different concentrations of the compound. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of p-methylmandelic acid that completely inhibits the visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Biological Significance and Applications
p-Methylmandelic acid and its parent compound, mandelic acid, have garnered interest in several biological and pharmaceutical applications.
Antimicrobial Activity
Mandelic acid and its derivatives are known to possess antimicrobial properties.[6] The mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to leakage of cellular contents and ultimately cell death.[5] The lipophilicity of the molecule, which can be influenced by substituents on the phenyl ring, plays a role in its ability to penetrate bacterial cell walls.[6]
Role in Chiral Synthesis
As a chiral molecule, p-methylmandelic acid can be used as a resolving agent to separate enantiomers of other chiral compounds. Furthermore, enantiomerically pure forms of mandelic acid derivatives are valuable building blocks in the asymmetric synthesis of pharmaceuticals. The stereochemistry of these molecules is often crucial for their pharmacological activity.[7]
Metabolic Pathways
In bacteria, mandelic acid can be metabolized through various degradation pathways. One well-studied pathway in Pseudomonas putida involves the conversion of mandelate to benzoate, which then enters central metabolism.[3] This pathway involves several key enzymes, including mandelate racemase, mandelate dehydrogenase, benzoylformate decarboxylase, and benzaldehyde dehydrogenase. While the specific metabolism of p-methylmandelic acid may differ slightly, it is likely to follow a similar degradation route involving oxidation and decarboxylation steps.
Visualizations
Bacterial Metabolic Pathway of Mandelic Acid
Caption: Bacterial degradation pathway of mandelic acid in Pseudomonas putida.
Synthesis and Chiral Resolution Workflow
Caption: General workflow for the synthesis and chiral resolution of p-methylmandelic acid.
General Antimicrobial Mechanism
Caption: Postulated mechanism of antimicrobial action for p-methylmandelic acid.
References
- 1. chemscene.com [chemscene.com]
- 2. doronscientific.com [doronscientific.com]
- 3. Bacterial mandelic acid degradation pathway and its application in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p-Tolylacetic acid | C9H10O2 | CID 248474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (2-Hydroxyphenyl)acetic acid | C8H8O3 | CID 11970 - PubChem [pubchem.ncbi.nlm.nih.gov]
